molecular formula C17H16F6N2 B052167 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane CAS No. 116325-74-7

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane

カタログ番号: B052167
CAS番号: 116325-74-7
分子量: 362.31 g/mol
InChIキー: HJSYPLCSZPEDCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

The synthesis of 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane involves multiple steps. One common method starts with p-toluenethiol, which undergoes oxidation, ortho-substitution, and nitration reactions. The final step involves amination to yield the target compound . Industrial production methods typically involve similar multi-step reactions, ensuring high purity and yield .

化学反応の分析

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

作用機序

類似化合物との比較

生物活性

2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BPC) is a compound of significant interest in medicinal chemistry and environmental toxicology due to its structural similarity to bisphenol A (BPA) and its potential biological activities. This article reviews the biological activity of BPC, focusing on its interactions with estrogen receptors, potential therapeutic applications, and associated case studies.

Chemical Structure and Properties

BPC is characterized by its bisphenolic structure, which includes hexafluoropropane as a bridging unit. Its chemical formula is C15_{15}H16_{16}F6_6N2_2, and it features two amino groups that enhance its reactivity and biological interactions.

Biological Activity Overview

BPC exhibits a range of biological activities primarily through its interactions with estrogen receptors (ERs). The following sections detail these interactions and their implications.

Estrogen Receptor Binding Affinity

Research indicates that BPC binds to estrogen receptors with varying affinities:

  • ERα Binding : BPC has been shown to bind to ERα with a high affinity, comparable to BPA. In competitive binding assays, it exhibited an IC50_{50} value of approximately 2.81 nM, indicating strong antagonistic activity against this receptor .
  • ERβ Binding : BPC demonstrates a preference for ERβ over ERα, functioning as an antagonist in reporter gene assays using HeLa cells. This antagonistic behavior suggests potential applications in modulating estrogenic activity .

The biological activity of BPC is largely attributed to its ability to disrupt normal estrogen signaling:

  • Transcriptional Activity : In vitro studies revealed that BPC can inhibit transcriptional activation mediated by ERβ. This inhibition was linked to alterations in coactivator recruitment at the receptor's binding site .
  • Agonistic vs. Antagonistic Effects : While some bisphenol derivatives act as agonists, promoting estrogenic activity, BPC primarily functions as an antagonist, potentially mitigating the effects of endogenous estrogens .

Case Studies and Research Findings

Several studies have elucidated the biological effects of BPC:

  • In Vitro Studies : A study conducted on various bisphenol derivatives found that BPC significantly reduced ERβ-mediated transcriptional activity in HeLa cells. The results indicated that while BPA elicited strong agonistic effects, BPC acted as a partial antagonist .
  • Comparative Analysis : In a comparative analysis of 127 BPA-related compounds, BPC was highlighted for its distinct binding characteristics and antagonistic properties against ERβ. The study emphasized the need for further investigation into the structural modifications that enhance or reduce its biological activity .
  • Potential Therapeutic Applications : Given its antagonistic properties against estrogen receptors, BPC may have implications in treating hormone-related conditions such as breast cancer. Its ability to inhibit ER signaling pathways suggests it could serve as a lead compound for developing new therapeutic agents targeting estrogen-dependent tumors .

Data Tables

Compound NameIC50_{50} (nM)ERα ActivityERβ Activity
BPA400AgonistAgonist
BPC2.81AntagonistAntagonist
BPAF5.75AgonistAntagonist

特性

IUPAC Name

5-[2-(3-amino-4-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2/c1-9-3-5-11(7-13(9)24)15(16(18,19)20,17(21,22)23)12-6-4-10(2)14(25)8-12/h3-8H,24-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSYPLCSZPEDCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC(=C(C=C2)C)N)(C(F)(F)F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30922009
Record name 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116325-74-7
Record name 3,3'-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bis(6-methylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30922009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
Reactant of Route 2
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
Reactant of Route 3
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
Reactant of Route 4
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
Reactant of Route 5
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
Reactant of Route 6
2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane
Customer
Q & A

Q1: What are the advantages of using 2,2-Bis(3-amino-4-methylphenyl)hexafluoropropane (BAMF) in polyimide synthesis?

A1: The research highlights the use of BAMF alongside other diamines in reaction with 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) to produce a series of polyimides. The resulting polyimide films exhibited desirable properties such as colorless transparency [, ] and varying degrees of flexibility as indicated by their coefficient of thermal expansion (CTE) values [, ]. This suggests that BAMF, when incorporated into the polyimide backbone, contributes to the optical clarity and tunable thermo-mechanical properties of the final material.

Q2: How does the structure of this compound (BAMF) influence the properties of the final polyimide?

A2: While the studies don't directly compare the performance of BAMF-derived polyimides to those synthesized with other diamines, we can infer some structure-property relationships. The presence of the hexafluoropropane group in BAMF is likely to enhance the polymer's solubility in organic solvents, facilitating the film fabrication process [, ]. Additionally, the methyl groups on the phenyl rings could influence chain packing and intermolecular interactions within the polyimide, ultimately affecting its thermal and mechanical characteristics. Further investigation is needed to fully elucidate the specific contributions of BAMF's structure on the final polyimide properties.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。